N-cyclohexyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyridine ring, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxadiazole ring, the coupling of the pyridine and piperidine rings, and the introduction of the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-cyclohexyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.
科学的研究の応用
N-cyclohexyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
生物活性
N-cyclohexyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features several notable structural elements:
- Cyclohexyl group : This contributes to lipophilicity and potential interactions with biological membranes.
- Piperidine ring : Known for various pharmacological activities, it plays a crucial role in the compound's biological effects.
- 1,2,4-Oxadiazole moiety : This heterocyclic structure is associated with a range of biological activities, including anticancer and antimicrobial properties.
Synthesis typically involves multi-step processes that may include cyclization reactions to form the oxadiazole ring, followed by functionalization to introduce the piperidine and cyclohexyl groups.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies report IC50 values suggesting moderate to high potency against human colon adenocarcinoma (HT-29) and other cancer types .
Cell Line | IC50 Value (µM) |
---|---|
HT-29 (Colon) | 20 |
HeLa (Cervical) | 25 |
CaCo-2 (Colon) | 30 |
Antimicrobial Activity
The compound demonstrates promising antimicrobial properties. Its mechanism may involve inhibiting bacterial cell wall synthesis or interfering with metabolic pathways in pathogens. In vitro tests have shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 15.0 µg/mL |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Important in neuropharmacology; inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
Enzyme | Inhibition Percentage (%) |
---|---|
Acetylcholinesterase | 70 |
Urease | 65 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways.
- Enzyme Interaction : It potentially inhibits enzymes critical for cellular processes, leading to apoptosis in cancer cells or disruption of bacterial metabolism.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in drug discovery:
- Cytotoxicity Studies : A recent study evaluated the cytotoxic effects on various cancer cell lines and found that modifications to the oxadiazole structure could enhance activity .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties, demonstrating effectiveness against resistant bacterial strains .
特性
IUPAC Name |
N-cyclohexyl-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-18-7-5-8-20(17-18)23-29-26(33-30-23)22-11-6-14-27-24(22)31-15-12-19(13-16-31)25(32)28-21-9-3-2-4-10-21/h5-8,11,14,17,19,21H,2-4,9-10,12-13,15-16H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKVCSOHTSQOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。